molecular formula C18H14Cl2N2O2 B6515625 ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate CAS No. 950266-51-0

ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate

Cat. No. B6515625
CAS RN: 950266-51-0
M. Wt: 361.2 g/mol
InChI Key: HHFILOJBSLVDMK-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular formula of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is C15H12ClN3O4 .


Chemical Reactions Analysis

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate was obtained as a white solid with a melting point of 170–172 ℃ .

Scientific Research Applications

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs in the body, as well as the pharmacological effects of drugs. This compound has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, this compound has been used to study the effects of drugs on the liver, kidneys, and other organs.

Advantages and Limitations for Lab Experiments

The use of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it has a low toxicity. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, this compound does have some limitations, such as its potential to cause adverse reactions in certain individuals.

Future Directions

The future of ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate is promising, as there are a number of potential applications for this compound. It has the potential to be used as an adjuvant in the treatment of certain diseases, as well as being used to study the pharmacological effects of drugs. Additionally, this compound could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Furthermore, this compound could be used to study the effects of drugs on the liver, kidneys, and other organs. Finally, this compound could be used to study the metabolism of drugs in the body, as well as the pharmacological effects of drugs.

Synthesis Methods

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate can be synthesized using a variety of methods, including the Knoevenagel condensation method. This method involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. The resulting product is an amide, which can then be subjected to further reactions to produce this compound.

properties

IUPAC Name

ethyl 6-chloro-4-(4-chloroanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)17-10-16(21-13-6-3-11(19)4-7-13)14-9-12(20)5-8-15(14)22-17/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFILOJBSLVDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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